Cas no 1017-58-9 (5,5'-sulfanediyldi(2-furaldehyde))

5,5'-sulfanediyldi(2-furaldehyde) structure
1017-58-9 structure
Product Name:5,5'-sulfanediyldi(2-furaldehyde)
Numero CAS:1017-58-9
MF:C10H6O4S
MW:222.217241764069
CID:1130551
PubChem ID:12547826
Update Time:2025-04-20

5,5'-sulfanediyldi(2-furaldehyde) Proprietà chimiche e fisiche

Nomi e identificatori

    • 5,5'-Sulfanediyldi(2-furaldehyde)
    • Bis-&lt
    • 2-formyl-furyl-(5)&gt
    • -sulfids
    • Furan, 2,2'-[(2-nitrophenyl)methylene]bis[5-ethyl-
    • bis(5-formyl-2,2'-furyl)sulfide
    • CTK1I3471
    • o-Nitrophenyl-di(5-aethyl-2-furyl)methan
    • bis(2-formyl-5-furyl)sulfide
    • bis(5-ethyl-2-furyl)(2-nitrophenyl)methane
    • 5-formyl-&lt
    • 2&gt
    • -furyl&gt
    • -sulfid
    • 5,5'-thiodifuran-2,2'-dicarbaldehyde
    • di(5-formylfuran-2-yl)sulfide
    • 5,5'-sulfanediyl-bis-furan-2-carbaldehyde
    • bis-(5-ethyl-furan-2-yl)-(2-nitro-phenyl)-methane
    • 2-FURANCARBOXALDEHYDE, 5,5'-THIOBIS-
    • Bis-< 2-formyl-furyl-(5)> -sulfids
    • Bis-< 5-formyl-< 2> -furyl> -sulfid
    • 5,5'-THIODI(2-FURALDEHYDE)
    • 5-[(5-formyl-2-furyl)sulfanyl]-2-furaldehyde
    • 2-FURANCARBOXALDEHYDE, 5,5/'-THIOBIS-
    • SCHEMBL18920930
    • 1017-58-9
    • AKOS022506497
    • DTXSID501293346
    • di(5-formylfuran-2-yl) sulfide
    • 5-[(5-FORMYLFURAN-2-YL)SULFANYL]FURAN-2-CARBALDEHYDE
    • 5,5a(2)-Thiobis[2-furancarboxaldehyde]
    • 5,5'-Thiobis(furan-2-carbaldehyde)
    • 5-(5-Formylfuran-2-yl)sulfanylfuran-2-carbaldehyde
    • 5,5'-sulfanediyldi(2-furaldehyde)
    • Inchi: 1S/C10H6O4S/c11-5-7-1-3-9(13-7)15-10-4-2-8(6-12)14-10/h1-6H
    • Chiave InChI: QOYKXSZOMMAGRQ-UHFFFAOYSA-N
    • Sorrisi: S(C1=CC=C(C=O)O1)C1=CC=C(C=O)O1

Proprietà calcolate

  • Massa esatta: 221.99868
  • Massa monoisotopica: 221.99867984g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 15
  • Conta legami ruotabili: 4
  • Complessità: 222
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.4
  • Superficie polare topologica: 85.7Ų

Proprietà sperimentali

  • PSA: 60.42
Fornitori consigliati
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hangzhou Cedareal Technology Co., Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.